1-(Chloromethyl)cyclobutane-1-carbonitrile
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Overview
Description
1-(Chloromethyl)cyclobutane-1-carbonitrile is an organic compound characterized by a cyclobutane ring substituted with a chloromethyl group and a carbonitrile group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)cyclobutane-1-carbonitrile can be synthesized through several methods, including:
Halogenation: Reacting cyclobutane-1-carbonitrile with chloromethyl chloride under controlled conditions.
Nucleophilic Substitution: Treating cyclobutane-1-carbonitrile with chloromethylating agents such as chloromethyl methyl ether.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale halogenation reactions, ensuring high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The chloromethyl group can be oxidized to form chloromethyl ketones.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Utilizing nucleophiles like sodium cyanide or ammonia in the presence of a base.
Major Products Formed:
Oxidation: Formation of chloromethyl ketones.
Reduction: Production of primary amines.
Substitution: Generation of various substituted cyclobutanes.
Scientific Research Applications
1-(Chloromethyl)cyclobutane-1-carbonitrile finds applications in several fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity in drug discovery.
Medicine: Explored for its use in developing pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(Chloromethyl)cyclobutane-1-carbonitrile exerts its effects depends on the specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
1-(Chloromethyl)cyclobutane-1-carbonitrile is similar to other cyclobutane derivatives, but its unique combination of functional groups sets it apart. Some similar compounds include:
1-(Chloromethyl)cyclopentane-1-carbonitrile
1-(Chloromethyl)cyclohexane-1-carbonitrile
1-(Chloromethyl)cyclopropane-1-carbonitrile
These compounds share the cycloalkane ring structure but differ in ring size and substituents, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
1-(chloromethyl)cyclobutane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN/c7-4-6(5-8)2-1-3-6/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXSUWMUUSDCIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CCl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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